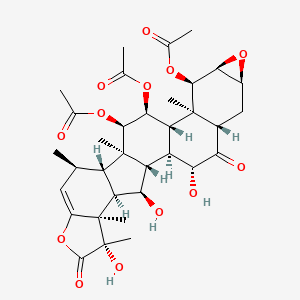

Taccalonolide B

Vue d'ensemble

Description

Taccalonolide B est un membre des taccalonolides, une classe de stéroïdes pentacycliques fortement oxygénés isolés de plantes du genre Tacca . Ces composés sont connus pour leurs propriétés uniques de stabilisation des microtubules, qui se sont avérées prometteuses en thérapie anticancéreuse, en particulier pour surmonter la résistance aux médicaments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Taccalonolide B peut être synthétisé par une série de réactions chimiques à partir d’extraits naturels. Une méthode courante implique la réduction du taccalonolide A pour obtenir du this compound, suivie d’une époxydation pour former un groupe époxy aux positions C22 et C23 . La réduction est généralement effectuée en utilisant du borohydrure de sodium (NaBH₄) ou du cyanoborohydrure de sodium (NaBH₃CN) dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle du this compound est encore en phase de recherche, les efforts étant axés sur l’optimisation des processus d’extraction et de purification à partir d’espèces végétales de Tacca. L’utilisation d’approches biotechnologiques, telles que les cultures cellulaires végétales, est également explorée pour améliorer le rendement et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions : Taccalonolide B subit diverses réactions chimiques, notamment :

Oxydation : Conversion en taccalonolide AJ par époxydation.

Réduction : Formation de dérivés hydroxylés à l’aide d’agents réducteurs tels que NaBH₃CN.

Substitution : Réactions d’estérification pour former des dérivés avec différents groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Effectuée en utilisant des agents oxydants tels que l’acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Réalisée en utilisant NaBH₄ ou NaBH₃CN dans des solvants anhydres.

Substitution : L’estérification implique généralement l’utilisation de chlorures d’acides ou d’anhydrides en présence d’une base.

Produits principaux :

Taccalonolide AJ : Formé par époxydation du this compound.

Dérivés hydroxylés : Issus de réactions de réduction.

Dérivés esters : Produits par des réactions d’estérification.

4. Applications de la recherche scientifique

This compound a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques :

Applications De Recherche Scientifique

Taccalonolide B has garnered significant attention in various scientific fields due to its unique properties:

Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their chemical modifications.

Biology: Investigated for its role in cell cycle regulation and apoptosis induction.

Industry: Potential applications in the development of new pharmaceuticals and biotechnological products.

Mécanisme D'action

Taccalonolide B exerce ses effets en stabilisant les microtubules, qui sont des composants essentiels du cytosquelette cellulaire . Contrairement aux autres agents stabilisateurs des microtubules, le this compound ne se lie pas au site de liaison de la taxane de la tubuline . Au lieu de cela, il induit la formation de fuseaux mitotiques anormaux, ce qui entraîne un arrêt mitotique, une phosphorylation de Bcl-2, une activation de MAPK, une dégradation du noyau, la formation de micronoyaux et l’initiation de l’apoptose .

Composés similaires :

Paclitaxel : Un agent stabilisateur des microtubules bien connu utilisé en thérapie anticancéreuse.

Docétaxel : Une autre taxane ayant des propriétés similaires à celles du paclitaxel.

Épothilones : Une classe d’agents stabilisateurs des microtubules avec un mécanisme d’action différent.

Unicité du this compound :

Structure nouvelle : this compound a une structure stéroïde pentacyclique unique.

Mécanisme différent : Contrairement aux taxanes, il ne se lie pas au site de liaison de la taxane de la tubuline.

Surmonter la résistance aux médicaments : Efficace contre les cellules cancéreuses résistantes à d’autres agents stabilisateurs des microtubules.

This compound représente un composé prometteur dans le domaine de la thérapie anticancéreuse, la recherche actuelle visant à comprendre pleinement son potentiel et à optimiser son utilisation en milieu clinique.

Comparaison Avec Des Composés Similaires

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

Docetaxel: Another taxane with similar properties to paclitaxel.

Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.

Uniqueness of Taccalonolide B:

Novel Structure: this compound has a unique pentacyclic steroidal structure.

Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.

Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.

This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.

Activité Biologique

Taccalonolide B is a member of a unique class of microtubule-stabilizing agents derived from the plant genus Tacca. These compounds have garnered significant attention due to their potential to overcome drug resistance mechanisms commonly associated with traditional chemotherapeutic agents like taxanes. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines.

Overview of Taccalonolides

Taccalonolides are characterized by their highly oxygenated pentacyclic steroid structure. They exhibit potent microtubule-stabilizing properties, which are crucial for their anticancer activity. Unlike conventional microtubule stabilizers, Taccalonolides do not bind directly to tubulin but instead stabilize microtubules through unique interactions that allow them to circumvent resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .

This compound acts primarily by covalently binding to β-tubulin, leading to the stabilization of microtubules and subsequent mitotic arrest in cancer cells. This mechanism is particularly effective in overcoming resistance seen with taxanes, as Taccalonolides retain efficacy in cell lines that express high levels of drug resistance proteins .

Key Mechanistic Insights:

- Covalent Binding : this compound binds irreversibly to specific residues on β-tubulin, facilitating tubulin polymerization and stabilization .

- Mitotic Arrest : Treatment with this compound results in the accumulation of cells in mitosis, characterized by abnormal mitotic spindles and disrupted cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the chemical structure can lead to significant differences in potency and efficacy. For instance, modifications at specific carbon positions have been shown to enhance or diminish the antiproliferative effects against various cancer cell lines.

| Taccalonolide Variant | IC50 (nM) | Notes |

|---|---|---|

| Taccalonolide A | 32 | Most potent among initial variants |

| This compound | 50 | Improved potency compared to A |

| Taccalonolide N | 80 | Less potent than A and B |

| Taccalonolide R | 130 | Lowest potency among tested variants |

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines, including those resistant to traditional therapies. Studies have shown that it retains effectiveness against cell lines overexpressing Pgp and MRP7, which are common mechanisms of drug resistance.

Case Studies:

- HeLa Cells : In vitro studies indicated that this compound exhibited a GI50 value of approximately 50 nM against HeLa cells, demonstrating its potent growth-inhibitory effects .

- Breast Cancer Models : In vivo models using MDA-MB-231 breast cancer xenografts showed that intratumoral administration of this compound resulted in significant tumor reduction, underscoring its therapeutic potential .

Comparative Analysis with Taxanes

Taccalonolides, including this compound, have been shown to outperform taxanes like paclitaxel in several contexts:

- Resistance Mechanisms : While taxanes are often ineffective against tumors expressing high levels of βIII-tubulin or Pgp, Taccalonolides maintain their efficacy under these conditions .

- Potency : The IC50 values for Taccalonolides are often in the low nanomolar range compared to micromolar ranges for many taxanes, indicating a more potent action against resistant cancer cells .

Propriétés

IUPAC Name |

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQOXBQSZPYHSA-MPOUNFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099963 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-69-4 | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structure-activity relationship of taccalonolides and how does it relate to taccalonolide B?

A: The research emphasizes the importance of specific structural features for the potency of taccalonolides [, ]. For instance, the presence of an epoxide group at the C-22-C-23 position in taccalonolide AJ significantly enhances its activity compared to this compound, which lacks this group. This finding suggests that the C-22-C-23 epoxide plays a crucial role in enhancing the interaction with the biological target, potentially by increasing binding affinity to tubulin. Although this compound itself might have weaker activity, understanding its structure-activity relationship provides valuable insights for designing and synthesizing more potent taccalonolides with improved antitumor properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.